molecular formula C7H5F4N B13972663 4-fluoro-N-(trifluoromethyl)aniline

4-fluoro-N-(trifluoromethyl)aniline

Cat. No.: B13972663
M. Wt: 179.11 g/mol
InChI Key: OIGORWNGRIOEGE-UHFFFAOYSA-N
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Description

4-Fluoro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where the hydrogen atoms in the para and ortho positions are substituted with fluorine and trifluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a halogenated aniline precursor undergoes substitution with a fluorinating agent. For example, starting with 4-chloroaniline, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include halogenation, nitration, and reduction steps to introduce the desired functional groups. The reaction conditions are carefully controlled to optimize yield and purity. For instance, the use of anhydrous ferric chloride and powdered iron as catalysts in the halogenation step can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-fluoro-2-(trifluoromethyl)nitrobenzene, while reduction can produce 4-fluoro-2-(trifluoromethyl)aniline .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

4-fluoro-N-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGORWNGRIOEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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